molecular formula C24H18O4 B2948925 (3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone CAS No. 57379-60-9

(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone

Cat. No.: B2948925
CAS No.: 57379-60-9
M. Wt: 370.404
InChI Key: SWEPJKUHSNMGGH-UHFFFAOYSA-N
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Description

(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone is a synthetic chemical reagent of significant interest in medicinal and organic chemistry research. This compound features a unique molecular architecture combining a benzofuran system, an epoxide (oxirane), and a benzyloxy-substituted benzophenone. The benzofuran scaffold is a well-recognized structural motif in the development of biologically active compounds, with published studies demonstrating its presence in molecules that act as ligands for β-amyloid plaques, which are relevant in Alzheimer's disease research , and as inhibitors of enzymes like SIRT1 . The reactive epoxide ring enhances the molecule's utility as a versatile synthetic intermediate, enabling further chemical modifications for the construction of more complex polycyclic structures . Researchers can leverage this compound as a key building block in diversity-oriented synthesis, particularly for accessing complex polyphenolic benzofurans and other pharmacologically relevant heterocycles . Its structural features also suggest potential for investigating antimicrobial activities, as various benzofuran-2-yl methanone derivatives have been screened against a range of microorganisms with promising results . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(1-benzofuran-2-yl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c25-22(24-23(28-24)21-14-17-10-4-6-12-19(17)27-21)18-11-5-7-13-20(18)26-15-16-8-2-1-3-9-16/h1-14,23-24H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEPJKUHSNMGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C3C(O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process. One common route starts with the synthesis of the benzofuran-2-yl precursor through cyclization reactions. The oxirane ring can be introduced using epoxidation reactions, typically employing peroxy acids like m-chloroperoxybenzoic acid (mCPBA). The final step involves the formation of the methanone bridge, possibly through Friedel-Crafts acylation, using appropriate reagents and catalysts under controlled temperatures and inert conditions.

Industrial Production Methods

Industrial production might involve flow chemistry techniques to ensure precise control over reaction conditions and high-yield production. Catalysts like Lewis acids may be used to optimize the reaction rates and selectivities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially targeting the benzofuran moiety.

  • Reduction: : Reduction reactions may affect the ketone group, potentially leading to the formation of alcohols.

  • Substitution: : The aromatic rings are prone to electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

  • Oxidation: : mCPBA, potassium permanganate under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminium hydride in dry ether.

  • Substitution: : Halogens like bromine or chlorine in the presence of iron (III) chloride.

Major Products

  • Oxidation: : Depending on the reagent, it can lead to quinone derivatives.

  • Reduction: : Conversion of the ketone to secondary alcohol.

  • Substitution: : Formation of halogenated or nitrated products.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : It serves as an intermediate in the synthesis of more complex organic molecules, useful in pharmaceuticals and materials science.

  • Catalysis: : Studied for its potential catalytic properties in organic transformations.

Biology

  • Biomolecular Research: : Investigated for its interactions with various biomolecules, offering insights into enzyme catalysis and inhibition.

Medicine

  • Drug Development: : Potential lead compound for designing drugs targeting specific molecular pathways.

  • Diagnostics: : Could be used in the synthesis of diagnostic agents due to its unique structural features.

Industry

  • Material Science: : Its structure makes it suitable for studying properties of organic electronic materials.

  • Polymer Synthesis: : May be involved in the production of specialized polymers with unique electronic properties.

Mechanism of Action

The compound's effects are typically mediated through its interaction with molecular targets such as enzymes and receptors. The benzofuran moiety may play a crucial role in binding to active sites, while the oxirane and methanone functionalities enable reactivity with specific biomolecular structures. Pathways may involve nucleophilic attack on the oxirane ring and subsequent modifications to the molecular structure of targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights critical differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Stability/Purity Notable Spectral Data (¹H NMR)
Target Compound C₂₆H₂₂O₄ Benzofuran, oxirane, 2-benzyloxyphenyl 398.46 Unstable (HPLC undetermined) δ 8.76 (d, J = 8.4 Hz), 4.42 (t, J = 8.7 Hz)
Compound 40 C₂₅H₂₀NO₃S 2-Phenylthiazole, oxirane, 2-benzyloxyphenyl 414.12 Stable (HPLC purity determined) δ 7.94–7.85 (m), 5.16–5.04 (m), 4.97 (d, J = 2.0 Hz)
Benzoxazol-2-yl-(4-chlorophenyl)methanone C₁₄H₈ClNO₂ Benzoxazole, 4-chlorophenyl 257.67 Stable (melting point: 100–101°C) δ 7.85–7.43 (m, aromatic), 5.16 (s, OCH₂)
CIS-2-BENZOYL-3-(TRIFLUOROMETHYL)OXIRANE C₁₀H₇F₃O₂ Trifluoromethyl, oxirane, phenyl 216.16 Stable (reported in SDS) Not provided
(2-(Benzyloxy)-4,5-dimethylphenyl)(3-(benzofuran-2-yl)oxiran-2-yl)methanone (27) C₂₆H₂₄O₄ 4,5-Dimethylphenyl, benzofuran 398.46 Unstable (HPLC undetermined) δ 8.34 (t, J = 5.8 Hz), 3.61 (s, OCH₃)

Key Observations :

  • Stability : The target compound and its dimethyl analog (Compound 27) exhibit instability during HPLC analysis, likely due to steric or electronic effects from substituents (e.g., benzyloxy or dimethyl groups) . In contrast, Compound 40 (thiazole analog) and benzoxazole derivatives show higher stability .
  • Trifluoromethyl substitution (CIS-2-BENZOYL-3-(TRIFLUOROMETHYL)OXIRANE) reduces molecular weight significantly (216.16 g/mol) and enhances lipophilicity .
  • Spectral Data : The target compound’s ¹H NMR signals (e.g., δ 8.76 ppm) align with aromatic protons in benzofuran and benzyloxy groups, while thiazole-containing analogs show distinct deshielded peaks (δ 7.94–7.85 ppm) .

Biological Activity

(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone is an organic compound characterized by a complex structure, featuring a benzofuran moiety, an oxirane ring, and a benzyloxy group. This unique composition allows for various biological interactions, particularly in the context of cancer treatment due to its action on specific cellular pathways.

The primary target for this compound is the Epidermal Growth Factor Receptor (EGFR) , which plays a critical role in cell proliferation and survival. Inhibition of EGFR signaling can lead to decreased cell growth and increased apoptosis in cancer cells with overactive EGFR pathways.

Key Biochemical Pathways

The interaction of this compound with EGFR influences several downstream signaling pathways:

  • PI3K/Akt Pathway : Involved in cell survival and growth.
  • MAPK Pathway : Regulates cell division and differentiation.

Pharmacokinetics

Benzofuran derivatives, including this compound, have been noted for their improved bioavailability, which enhances their potential as therapeutic agents. The pharmacokinetic profile suggests favorable absorption and distribution characteristics.

Biological Activity Data

Several studies have evaluated the biological activity of related compounds and derivatives. For instance, benzofuran derivatives have demonstrated varying degrees of inhibitory activity against aromatase (CYP19), with IC50 values ranging from 1.3 to 25.1 μM, indicating moderate to good efficacy compared to established inhibitors like arimidex (IC50 = 0.6 μM) .

Comparative Activity Table

CompoundIC50 (μM)Activity Level
(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanoneTBDTBD
Benzofuran-2-yl-(phenyl)-3-pyridylmethanol1.3 - 25.1Moderate to Good
Arimidex0.6High

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been tested for their ability to inhibit cell growth in vitro, showing promising results against breast and prostate cancer cells.
  • Synthesis and Cytotoxic Studies : A study focused on synthesizing newer benzofuran derivatives demonstrated cytotoxic effects linked to structural modifications that enhance interaction with target receptors .
  • Molecular Modeling : Computational studies suggest that the specific structural features of (3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone contribute to its binding affinity with EGFR, supporting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for (3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via olefin cross-metathesis followed by an intramolecular oxo-Michael reaction , as demonstrated for similar benzofuran derivatives . Key steps include:
  • Using Grubbs catalyst (e.g., 2nd generation) for olefin cross-metathesis under inert atmosphere (N₂/Ar).
  • Optimizing solvent polarity (e.g., dichloromethane vs. toluene) to stabilize intermediates and minimize side reactions.
  • Controlling temperature (40–60°C) to balance reaction rate and selectivity.
    Yield improvements (>70%) are achieved by protecting the benzyloxy group early to prevent hydrolysis .

Q. How is the stereochemistry of the oxirane ring confirmed in this compound?

  • Methodological Answer : Stereochemical assignment relies on single-crystal X-ray diffraction (SCXRD) with refinement using SHELXL . For non-crystalline samples, NMR coupling constants (e.g., 3JHH^3J_{HH} in oxirane protons) and HPLC enantiomer separation (e.g., Chiralpak IA column) are employed. SCXRD data collection at low temperature (100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered atoms, twinning) be resolved during structural refinement?

  • Methodological Answer : Disordered atoms are modeled using PART commands in SHELXL , with constraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries . For twinned crystals:
  • Use TWIN/BASF commands in SHELXL to refine twin laws (e.g., -h, -k, -l).
  • Validate with Hooft RintR_{\text{int}} parameters and difference Fourier maps.
    Software like OLEX2 integrates automated disorder detection and twin refinement workflows .

Q. What strategies optimize enantioselective synthesis of the oxirane moiety?

  • Methodological Answer : Sharpless asymmetric epoxidation is unsuitable due to steric hindrance from the benzofuran and benzyloxy groups. Instead:
  • Use Jacobsen hydrolytic kinetic resolution (HKR) with (salen)Co catalysts for kinetic control.
  • Monitor enantiomeric excess (ee) via HPLC with chiral columns (e.g., 95% ee achieved using Daicel CHIRALCEL OD-H) .
  • Computational modeling (DFT) predicts transition states to guide catalyst selection .

Q. How do competing reaction pathways (e.g., epoxide ring-opening vs. benzofuran oxidation) affect product distribution?

  • Methodological Answer : Pathway dominance is studied via in situ FTIR and LC-MS monitoring :
  • Epoxide ring-opening is suppressed by avoiding protic solvents (e.g., H₂O, MeOH) and using Lewis acids (e.g., BF₃·OEt₂) to stabilize the oxirane.
  • Benzofuran oxidation is minimized by inert atmosphere (Ar) and antioxidants (e.g., BHT).
    Kinetic studies (Eyring plots) reveal activation energies for competing pathways .

Data Analysis and Validation

Q. How are NMR data interpreted when overlapping signals obscure key protons (e.g., benzyloxy or oxirane groups)?

  • Methodological Answer : Apply 2D NMR techniques :
  • HSQC correlates 1H^1\text{H}-13C^{13}\text{C} signals to resolve overlapping aromatic protons.
  • NOESY identifies spatial proximity (e.g., benzyloxy OCH₂ to oxirane protons).
    For complex splitting, pure shift NMR or band-selective excitation suppresses coupling artifacts .

Q. What computational tools validate electronic properties (e.g., HOMO/LUMO) for reactivity studies?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set:
  • Calculates frontier orbitals to predict sites for electrophilic/nucleophilic attack.
  • Simulates IR and UV-Vis spectra for experimental cross-validation.
    Software: Gaussian 16 or ORCA , with solvent effects modeled via PCM .

Table: Key Spectral Data for Structural Validation

Technique Critical Peaks/Parameters Reference
1H NMR^1\text{H NMR}δ 4.95 (s, OCH₂Ph), δ 3.85–3.92 (oxirane protons)
13C NMR^{13}\text{C NMR}δ 193.2 (ketone C=O), δ 65.1 (oxirane C-O)
HRMS m/z 386.1154 [M+H]⁺ (calculated for C₂₃H₁₈O₄)
SCXRD Space group P2₁2₁2₁, R-factor < 0.05

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